molecular formula C8H12O3 B14580331 Ethyl 4-oxohex-2-enoate CAS No. 61454-94-2

Ethyl 4-oxohex-2-enoate

Cat. No.: B14580331
CAS No.: 61454-94-2
M. Wt: 156.18 g/mol
InChI Key: SSJIXKNIALTVDP-UHFFFAOYSA-N
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Description

Ethyl 4-oxohex-2-enoate is an organic compound with the molecular formula C8H12O3. It is a derivative of hexenoic acid and is characterized by the presence of an ester group and a keto group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-oxohex-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The process typically includes the formation of an enolate ion, followed by alkylation and subsequent hydrolysis or decarboxylation . Another method involves the insertion of acetylenes into β-keto esters using catalysts such as rhenium or manganese .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxohex-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Hydroxy esters.

    Substitution: Amides and esters with different alkyl or aryl groups.

Scientific Research Applications

Ethyl 4-oxohex-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-oxohex-2-enoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-oxohex-2-enoate is unique due to the presence of both an ester and a keto group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

61454-94-2

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

ethyl 4-oxohex-2-enoate

InChI

InChI=1S/C8H12O3/c1-3-7(9)5-6-8(10)11-4-2/h5-6H,3-4H2,1-2H3

InChI Key

SSJIXKNIALTVDP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C=CC(=O)OCC

Origin of Product

United States

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